molecular formula C16H10Cl2F2N2O2S2 B4292334 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4292334
M. Wt: 435.3 g/mol
InChI Key: JAIBIYVUTJLVQD-UHFFFAOYSA-N
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Description

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused with a thiazole ring. These compounds are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer different advantages in terms of reaction conditions, yields, and scalability.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the treatment of 2-mercaptoaniline with acid chlorides . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazole derivatives .

Scientific Research Applications

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with various molecular targets. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes, leading to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE stands out due to its unique combination of chloro and difluoromethoxy substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F2N2O2S2/c17-9-1-6-13-12(7-9)22-15(26-13)25-8-14(23)21-10-2-4-11(5-3-10)24-16(18,19)20/h1-7H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIBIYVUTJLVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
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2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

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